molecular formula C38H77O9P B1251893 Mannosyl-1beta-phosphomycoketide C32

Mannosyl-1beta-phosphomycoketide C32

Cat. No.: B1251893
M. Wt: 709 g/mol
InChI Key: BWDAWKXFHWFXEQ-RIEBCBCMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Mycobacterial Lipidome Research

The cell envelope of Mycobacterium tuberculosis is a complex and unique structure, exceptionally rich in a diverse array of lipids and glycolipids. springernature.comnih.gov This intricate lipidome is not merely a passive barrier but plays a crucial role in the bacterium's survival, pathogenesis, and interaction with the host immune system. springernature.comresearchgate.net Unlike typical bacterial membranes, the mycobacterial cell wall contains a significant proportion of unusual, highly hydrophobic molecules, including the well-known mycolic acids. nih.gov Researchers have dedicated decades to unraveling this complexity, recognizing that these lipids are often potent regulators of host immune responses. springernature.com The global study of this lipid repertoire, or lipidomics, under various conditions is a growing field of interest, driven by advancements in mass spectrometry-based analytical techniques. springernature.comresearchgate.net It is within this intricate and vital landscape of the mycobacterial lipidome that Mannosyl-1beta-phosphomycoketide C32 is found.

Significance of this compound as a Chemical Compound

MPM C32, a naturally occurring glycolipid from Mycobacterium tuberculosis, holds particular significance due to its potent antigenic properties. nih.govfigshare.com It is recognized by the host immune system when presented by the CD1c protein, a molecule that specializes in presenting lipid antigens to T cells. researchgate.netebi.ac.uk This interaction triggers a T-cell response, highlighting a crucial mechanism in the immunology of tuberculosis. nih.govfigshare.com

The unique structure of MPM C32 is central to its function. It consists of a β-D-mannose headgroup linked via a phosphate (B84403) to a C32 mycoketide lipid tail. nih.govebi.ac.uk This lipid portion is a saturated oligoisoprenoid chain characterized by five chiral methyl branches. nih.govfigshare.com The specific stereochemistry of this lipid tail has been shown to be critical for its biological activity and potent T-cell activation. researchgate.net The precise arrangement of these methyl groups is introduced by the polyketide synthase 12 (pks12) enzyme system, which is specific to mycobacteria. researchgate.net

Below is a table summarizing the key chemical and physical properties of MPM C32.

PropertyValue
Molecular Formula C38H77O9P
Exact Mass 708.530522 g/mol
IUPAC Name [(4S,8S,12S,16S,20S)-4,8,12,16,20-pentamethylheptacosyl] [(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate
Synonyms MPM C32, β-D-mannosyl C32-phosphomycoketide
Classification Polyketide, Mannose Phosphate
Topological Polar Surface Area 147.98 Ų
Hydrogen Bond Donors 5
Hydrogen Bond Acceptors 9
Rotatable Bonds 30

Data sourced from PubChem and LIPID MAPS. nih.govlipidmaps.org

Overview of Research Trajectories on this compound

Research on MPM C32 has followed a logical progression from discovery to functional characterization and synthetic chemistry.

Initially, MPM C32 was identified as a previously unknown molecule during an organism-wide survey of M. tuberculosis lipids using a CD1c-reactive T cell line. researchgate.netebi.ac.uk This discovery immediately positioned it as a novel CD1c-presented antigen. researchgate.net Early studies established that the unusual, highly branched lipid structure was essential for its binding to CD1c and subsequent presentation to T cells. researchgate.net

A significant hurdle in studying MPM C32 was its production in only trace amounts by the bacterium. researchgate.net This limitation spurred a major research trajectory focused on the chemical synthesis of the molecule. The complexity of the C32 mycoketide, with its five stereogenic centers, presented a considerable challenge. Researchers developed highly stereocontrolled total synthesis methods to produce enantiomerically pure MPM C32. nih.govresearchgate.netmorressier.com These synthetic efforts were crucial, as they not only provided sufficient material for further biological studies but also confirmed the structure of the natural product. researchgate.net

Furthermore, the successful synthesis allowed for the creation of MPM analogs. This line of research investigates how modifications to the molecule, such as creating hydrolysis-resistant bonds between the sugar and lipid moieties, affect its recognition by the immune system. researchgate.netebi.ac.uk These studies aim to better understand the processing of this lipid antigen by host cells and to develop more stable probes for immunological research. ebi.ac.uk The synthesis of MPM C32 and its fragments has also provided valuable building blocks for constructing other highly methyl-branched natural products. researchgate.net

Properties

Molecular Formula

C38H77O9P

Molecular Weight

709 g/mol

IUPAC Name

[(4S,8S,12S,16S,20S)-4,8,12,16,20-pentamethylheptacosyl] [(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate

InChI

InChI=1S/C38H77O9P/c1-7-8-9-10-11-17-29(2)18-12-19-30(3)20-13-21-31(4)22-14-23-32(5)24-15-25-33(6)26-16-27-45-48(43,44)47-38-37(42)36(41)35(40)34(28-39)46-38/h29-42H,7-28H2,1-6H3,(H,43,44)/t29-,30-,31-,32-,33-,34+,35+,36-,37-,38-/m0/s1

InChI Key

BWDAWKXFHWFXEQ-RIEBCBCMSA-N

Isomeric SMILES

CCCCCCC[C@H](C)CCC[C@H](C)CCC[C@H](C)CCC[C@H](C)CCC[C@H](C)CCCOP(=O)(O)O[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

Canonical SMILES

CCCCCCCC(C)CCCC(C)CCCC(C)CCCC(C)CCCC(C)CCCOP(=O)(O)OC1C(C(C(C(O1)CO)O)O)O

Synonyms

eta-D-mannosyl phosphomycoketide
C32-MPM cpd

Origin of Product

United States

Biosynthesis and Metabolic Pathways of Mannosyl 1beta Phosphomycoketide C32

Polyketide Synthase 12 (Pks12) Mediated Biosynthesis

The carbon backbone of MPM C32, known as mycoketide, is synthesized by Polyketide Synthase 12 (Pks12). nih.gov Pks12 is a large, multifunctional enzyme encoded by the pks12 gene, which is one of the largest open reading frames in the M. tuberculosis genome. nih.govresearchgate.net Genetic deletion of pks12 completely eliminates the ability of M. tuberculosis to produce these antigenic lipids and attenuates the virulence of the bacterium. nih.gov This establishes Pks12 as the central enzyme responsible for creating the characteristic lipid component of MPM. nih.govresearchgate.net

A defining feature of the mycoketide lipid is its saturated, polymethyl-branched structure, which mimics the repeating C5 isoprenoid units found in other biological lipids but is synthesized via a distinct mechanism. nih.gov Pks12 is responsible for creating this unique methyl-branched chain. nih.gov The enzyme functions as a modular polyketide synthase that iteratively condenses precursor units to build the long alkyl chain. figshare.com It was initially hypothesized that the repeating methyl branches were formed through an all-syn configuration by the iterative action of Pks12. nih.gov The resulting lipid structure is critical for its immunological function, as the branching pattern is a key feature recognized by the immune system. nih.gov

The biosynthesis of the mycoketide backbone by Pks12 does not use the isopentenyl pyrophosphate (IPP) precursors typical for isoprenoid synthesis. nih.gov Instead, Pks12 employs a mechanism of alternating precursor incorporation. The process begins with a fatty acyl-CoA starter unit, which is then extended through multiple rounds of condensation. uniprot.org Metabolic labeling studies have shown that Pks12 utilizes alternating units of malonyl-CoA (a C2 unit) and methylmalonyl-CoA (a C3 unit) as extenders. nih.gov Specifically, the enzyme catalyzes five successive rounds of alternative additions of these precursors to elongate the chain, ultimately forming the C32 mycoketide. uniprot.org This mixed fatty acyl-polyketide mechanism is a known strategy in mycobacteria for producing various polymethylated lipids that are integral to its complex cell wall. nih.gov

ComponentNameFunctionReference
EnzymePolyketide Synthase 12 (Pks12)Synthesizes the C32 methyl-branched lipid backbone (mycoketide). nih.govnih.gov
Starter UnitFatty acyl-CoAInitiates the polyketide chain synthesis. uniprot.org
Extender UnitMalonyl-CoAProvides C2 units for chain elongation. nih.gov
Extender UnitMethylmalonyl-CoAProvides C3 units, creating the methyl branches. nih.gov

Post-Polyketide Synthase Modification and Glycosylation

Following the synthesis of the mycoketide backbone by Pks12, several modification steps are required to produce the final MPM C32 molecule. These post-PKS modifications involve the release of the polyketide chain, its phosphorylation, and subsequent glycosylation. nih.govnih.gov While the complete enzymatic cascade is an area of ongoing research, key enzymatic functions have been identified.

It is hypothesized that a bifunctional enzyme with short-chain dehydrogenase/reductase (SDR) and phosphotransferase (PT) activity, encoded by a gene located downstream of pks12, is responsible for the initial modifications. This enzyme is thought to reductively cleave the polyketide from the PKS acyl carrier protein domain and subsequently phosphorylate it, yielding phosphomycoketide (PM).

The final step is the glycosylation of the phosphomycoketide. This reaction is catalyzed by a mannosyltransferase that transfers a mannose residue from a sugar donor to the phosphorylated lipid acceptor. The polyprenol monophosphomannose synthase Ppm1 has been identified as a key enzyme in M. tuberculosis that transfers mannose from GDP-mannose to various lipid phosphate (B84403) acceptors. nih.govuniprot.orgnih.gov Ppm1 is crucial for the biosynthesis of other major cell wall components, such as lipoarabinomannan (LAM), and is the likely candidate for catalyzing the mannosylation of phosphomycoketide to form the final β-D-mannosyl phosphomycoketide product. nih.govnih.govnih.gov

Metabolic Interconversions and Related Compounds

The biosynthesis of MPM C32 is interconnected with the metabolism of other essential lipids and glycolipids within the mycobacterial cell, highlighting a complex network of shared precursors and enzymatic machinery.

Mannosyl-1-beta-phosphomycoketide (MPM) is the final, glycosylated form of a precursor lipid known as phosphomycoketide (PM). nih.govacs.org PM consists of the C32 mycoketide lipid chain attached to a phosphate group. nih.gov This molecule serves as the direct acceptor for the mannose sugar during the final glycosylation step of the biosynthetic pathway. nih.gov Both MPM and its unglycosylated precursor, PM, are immunologically active and can be presented by the CD1c protein to activate T-cell responses. nih.govacs.org The biosynthesis of MPM from PM represents the terminal step in this specific pathway, converting the lipid phosphate into a more complex phosphoglycolipid.

The MPM biosynthetic pathway shares components and themes with the synthesis of other critical phosphoglycolipids in the mycobacterial cell envelope. The mannosyltransferase Ppm1, implicated in MPM synthesis, is a well-characterized enzyme in the biosynthesis of lipomannan (LM) and lipoarabinomannan (LAM), which are major immunomodulatory lipoglycans. nih.govnih.gov This suggests that the final mannosylation step of MPM is linked to the central mannosylation pathways of the cell.

Enzymology and Structural Biology of Mannosyl 1beta Phosphomycoketide C32 Biosynthetic Machinery

Enzymatic Architecture and Catalytic Mechanisms of Pks12

The core of the biosynthetic pathway is the polyketide synthase Pks12, the largest predicted protein in Mycobacterium tuberculosis. nih.gov This massive enzyme is responsible for synthesizing the lipid backbone of the molecule, a polyketide designated mycoketide. nih.gov The architecture of Pks12 is that of a Type I polyketide synthase (PKS), characterized by its modular nature. Specifically, Pks12 is a bimodular enzyme, meaning it consists of two large modules, each containing a complete set of catalytic domains similar to those found in fatty acid synthases (FAS). nih.govnih.gov

Metabolic labeling studies and genetic analyses have revealed that Pks12 constructs the mycoketide backbone through an iterative process involving the alternating condensation of C2 (malonyl-CoA) and C3 (methylmalonyl-CoA) units. nih.govnih.govresearchgate.net The enzyme starts with a fatty acyl-CoA primer and extends it through five successive rounds of elongation, adding one methylmalonyl-CoA and one malonyl-CoA in each round. researchgate.netuniprot.org This iterative mechanism, where the modules are used repeatedly, results in a fully saturated alkyl chain with methyl branches at every fourth carbon. nih.gov

Each of the two modules within Pks12 contains a suite of enzymatic domains that carry out the steps of polyketide synthesis. The key domains and their catalytic functions are outlined below.

Interactive Data Table: Catalytic Domains of Pks12 Modules

DomainNameFunction
AT AcyltransferaseSelects the appropriate extender unit (malonyl-CoA or methylmalonyl-CoA) from the cytoplasm and transfers it to the ACP domain. nih.gov Pks12 possesses two distinct AT domains, one specific for malonyl-CoA and the other for methylmalonyl-CoA, enabling the alternating chain extension. nih.gov
ACP Acyl Carrier ProteinCovalently binds the growing polyketide chain via a phosphopantetheine arm, shuttling it between the various catalytic domains of the module.
KS KetosynthaseCatalyzes the crucial carbon-carbon bond-forming reaction (a Claisen condensation) between the growing polyketide chain (attached to the KS domain) and the extender unit (attached to the ACP).
KR KetoreductaseReduces the β-keto group formed after the condensation reaction to a hydroxyl group, using NADPH as a cofactor.
DH DehydrataseEliminates the hydroxyl group, creating a double bond in the polyketide chain.
ER EnoylreductaseReduces the double bond to a single bond, resulting in a fully saturated carbon chain. This step occurs in every cycle of the mycoketide synthesis. researchgate.net

The final steps in the biosynthesis of Mannosyl-1beta-phosphomycoketide C32, which include the release of the mycoketidic acid from Pks12, its subsequent reduction to mycoketide alcohol, and the final phosphorylation and mannosylation steps, are carried out by enzymes that have not yet been identified.

Structure-Function Relationship of Biosynthetic Enzymes

The immense size and complexity of Pks12 have made its full structural elucidation by methods like X-ray crystallography challenging. Consequently, a complete atomic-resolution structure is not yet available. However, a combination of genetic studies, bioinformatic predictions, and functional assays has provided significant insights into the relationship between its structure and function.

The bimodular arrangement is central to its function, with each module acting as an assembly line for chain elongation. nih.govresearchgate.net A schematic representation shows the two modules linked together, with the N-terminus and C-terminus at opposite ends. The specific arrangement of the domains within each module dictates the sequence of catalytic events. The function of Pks12 relies on the precise and coordinated action of these domains, with the flexible phosphopantetheine arm of the ACP domain physically moving the substrate between catalytic sites.

A critical aspect of its structure is the interface between the Ketosynthase (KS) and Acyl Carrier Protein (ACP) domains. These interactions are crucial for the transfer of the growing polyketide chain and are often a point of incompatibility when engineering hybrid PKS systems. In Pks12, the use of repeating, identical KS-ACP interfaces is thought to facilitate the multiple rounds of iterative synthesis.

While the structures of the enzymes that perform the final modification steps (reduction, phosphorylation, and mannosylation) are unknown, their function is essential. These enzymes are predicted to recognize the Pks12-derived mycoketide and catalyze the specific transformations required to produce the final, immunologically active glycolipid.

Genetic Determinants of this compound Production

The primary genetic determinant for the production of the mycoketide backbone is the pks12 gene (also known as Rv2048c). nih.gov This gene is the largest open reading frame in the M. tuberculosis genome. nih.gov Genetic knockout studies have definitively proven its essential role; deletion of the pks12 gene in M. tuberculosis and the vaccine strain Mycobacterium bovis BCG completely eliminates the production of the antigenic mannosyl-phosphomycoketide and the ability to activate CD1c-restricted T cells. uniprot.org

The presence of the pks12 gene is restricted to certain species within the Mycobacterium genus, particularly pathogenic, slow-growing mycobacteria. This distribution aligns with the detection of these lipid antigens in medically important species.

Interactive Data Table: Distribution of the pks12 Gene in Mycobacterial Species

SpeciesPresence of pks12 Gene
M. tuberculosisPresent
M. bovisPresent
M. africanumPresent
M. microtiPresent
M. canettiiPresent
M. aviumPresent
M. intracellularePresent
M. smegmatisAbsent
M. marinumAbsent

This table is based on data from studies on the genetic distribution of pks12. nih.gov

The pks12 gene is considered a virulence factor, as mutants lacking this gene show reduced growth in macrophages and significant attenuation of virulence in mouse models of infection. uniprot.org The genes encoding the yet-to-be-identified downstream enzymes (reductase, kinase, mannosyltransferase) are presumed to be located elsewhere in the mycobacterial genome.

In vitro Reconstitution of Biosynthetic Pathways

In vitro reconstitution is a powerful biochemical technique used to study complex multi-enzyme pathways outside of the cell. This approach involves purifying the individual enzymes of a pathway and combining them in a test tube with the necessary substrates and cofactors to reproduce the biosynthesis of the final product. nih.govnih.gov Such cell-free systems allow for precise control over reaction conditions and facilitate detailed mechanistic studies of enzyme function, substrate specificity, and reaction intermediates. nih.govharvard.edu

The reconstitution of polyketide and non-ribosomal peptide biosynthetic pathways has been successfully achieved for numerous microbial natural products, providing profound insights into their assembly-line logic. nih.gov For mycobacterial systems, the in vitro reconstitution of the ergothioneine (B1671048) biosynthesis pathway from Mycobacterium smegmatis has been reported, demonstrating the feasibility of this approach for studying mycobacterial enzymes.

However, to date, there have been no published reports of the complete in vitro reconstitution of the this compound biosynthetic pathway. The primary challenges include:

The immense size and complexity of Pks12: Expressing and purifying this very large, multi-domain protein in a functionally active form is a significant technical hurdle.

Unknown downstream enzymes: The enzymes responsible for the final reduction, phosphorylation, and mannosylation steps have not been identified, making it impossible to assemble the complete pathway in vitro.

Despite these challenges, efforts to engineer and express functional parts of Pks12 are underway. The successful reconstitution of this pathway would be a major step forward, enabling detailed enzymatic studies and potentially opening avenues for the chemoenzymatic synthesis of novel glycolipid analogues for immunological research.

Chemical Synthesis Methodologies for Mannosyl 1beta Phosphomycoketide C32 and Analogs

Stereocontrolled Approaches for Oligoisoprenoid Chain Assembly

The lipid component of C32-MPM features a C32-mycoketide, which is a saturated oligoisoprenoid chain characterized by five chiral methyl-branched centers. nih.gov Achieving precise control over the stereochemistry of these centers is paramount for obtaining a final product identical to the natural antigen. A key strategy involves the iterative assembly of the chain followed by a reduction step. nih.gov Specifically, the Julia-Kocienski olefination has been successfully employed to construct the carbon backbone, followed by a diimide reduction to produce the saturated chain with high stereopurity exceeding 96%. nih.gov This approach allows for the methodical construction of the complex lipid tail from smaller, stereochemically defined fragments.

A convergent method for building saturated oligoisoprenoid chains of varying lengths and stereochemistries has also been reported. nih.gov This strategy relies on preparing linear chiral building blocks using asymmetric catalytic conjugate addition protocols. These fragments are then coupled together, demonstrating a flexible and powerful approach for constructing these intricate lipid structures. nih.gov

Julia-Kocienski Olefination Strategies

The Julia-Kocienski olefination, a modified version of the Julia-Lythgoe olefination, is a cornerstone reaction in the synthesis of the C32-MPM lipid chain. wikipedia.orgresearchgate.net This reaction couples sulfones with aldehydes or ketones to form alkenes, and is valued for its mild reaction conditions, broad functional group tolerance, and typically high E-selectivity for the resulting double bond. wikipedia.orgnih.gov The reaction involves the addition of a metalated sulfone to a carbonyl compound, which then undergoes a spontaneous rearrangement and elimination sequence to yield the alkene. nih.gov

In the context of C32-MPM synthesis, the Julia-Kocienski olefination is used to couple chiral fragments of the oligoisoprenoid chain. nih.govnih.gov The choice of the sulfone, particularly the heterocyclic group attached, is critical. Heteroaryl sulfones like benzothiazol-2-yl (BT) sulfones and 1-phenyl-1H-tetrazol-5-yl (PT) sulfones are widely used. nih.gov The high E-selectivity of the Julia-Kocienski olefination is advantageous as the subsequent diimide reduction to form the saturated C-C bond proceeds without altering the newly established stereocenters. nih.gov This olefination strategy has proven effective in the late-stage synthesis of complex natural products. researchgate.netnih.gov

Chiral Pool Synthesis Considerations

A significant advancement in the stereocontrolled synthesis of the C32-mycoketide is the utilization of a chiral pool approach. This strategy leverages a readily available, inexpensive, and enantiomerically pure starting material to introduce all the necessary chirality into the final molecule. By carefully planning the olefination sites, it is possible to derive all five chiral centers of the C32-mycoketide from a single commercial compound, methyl (2S)-3-hydroxy-2-methylpropionate, which has an enantiomeric excess of over 99%. nih.gov This method represents the first highly stereocontrolled synthesis of the C32-MPM molecule with greater than 96% stereopurity starting from a single enantiopure precursor. nih.gov This approach not only ensures high stereochemical fidelity but also enhances the efficiency and practicality of the total synthesis.

Glycosylation and Phosphorylation Strategies

The introduction of the mannose sugar and the phosphate (B84403) group is a critical phase in the total synthesis of C32-MPM. A significant hurdle is the formation of the β-mannosyl phosphate linkage, which is known to be challenging. An effective approach has been demonstrated for the creation of this difficult linkage, which is crucial for the biological activity of the final molecule. nih.gov Following the successful coupling of the sugar and the lipid tail via the phosphate bridge, the final deprotection steps yield the target glycolipid.

Design and Synthesis of Hydrolysis-Resistant Analogs

The natural MPM molecule contains a β-glycosidic bond that is susceptible to hydrolysis by enzymes or acidic conditions within antigen-presenting cells, which can lead to the formation of mannose and phosphomycoketide (PM). cardiff.ac.ukrug.nl To investigate the hypothesis that MPM is processed by cells and to create more stable antigens for potential clinical use, researchers have designed and synthesized hydrolysis-resistant analogs. cardiff.ac.ukrug.nl

Three distinct synthetic strategies have been employed to chemically stabilize the MPM structure. cardiff.ac.uk These involve replacing the sensitive glycosidic oxygen with more robust linkages. The resulting analogs are designed to mimic the structure of the natural antigen while resisting enzymatic cleavage. cardiff.ac.ukrug.nl

Analog NameModificationRationale
MPM-1 Carba-mannoseReplacement of the anomeric oxygen with a methylene (B1212753) group to create a carbon-carbon bond.
MPM-2 C-mannosideReplacement of the anomeric oxygen with a methylene group, creating a C-glycoside.
MPM-3 Difluoromethylene C-mannosideIntroduction of a difluoromethylene group adjacent to the phosphate, creating a non-hydrolyzable C-glycoside linkage that also mimics the electronic nature of the phosphate ester. cardiff.ac.ukrug.nl

Crystallographic studies have shown that these synthetic analogs anchor their lipid tail and phosphate group within the CD1c binding groove in a manner highly comparable to the natural MPM. cardiff.ac.ukrug.nl The difluoromethylene-modified analog, MPM-3, proved to be resistant to hydrolysis and elicited T cell responses that were cross-reactive with the natural MPM, highlighting its potential for future applications. cardiff.ac.ukrug.nl

Preparative Scale Synthesis and Purification Methods

The development of synthetic methods that can be scaled up to produce larger quantities of C32-MPM is essential for extensive biological and immunological studies. The stereocontrolled approach utilizing Julia-Kocienski olefinations and a chiral pool starting material is designed to be efficient and amenable to preparative scale synthesis. nih.gov Unlike some classical multi-step reactions, modified Julia olefinations present fewer problems with scale-up. organic-chemistry.org The convergent nature of these synthetic routes allows for the preparation of significant quantities of key intermediates, which are then combined in the final steps. Purification of the sulfone intermediates at various stages can lead to higher yields and purity in the subsequent olefination reactions. wikipedia.org The final purification of the amphipathic C32-MPM molecule requires careful chromatographic techniques to separate the desired product from reaction byproducts and starting materials.

Advanced Analytical Characterization Techniques for Mannosyl 1beta Phosphomycoketide C32

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is a cornerstone technique for the analysis of MPM C32, providing highly sensitive and specific data on its molecular weight, structure, and abundance.

High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition of MPM C32. By providing a highly accurate mass measurement, HRMS allows for the confident assignment of a molecular formula, which is a fundamental step in structural verification. The calculated monoisotopic mass of the neutral molecule is 708.5305 Da. nih.gov In practice, analysis is typically performed on ionized adducts of the molecule.

HRMS analysis, often coupled with liquid chromatography (LC), can distinguish MPM C32 from other co-eluting lipid species in complex biological extracts. The high resolving power is essential for separating isobaric interferences, ensuring that the detected signal corresponds unambiguously to the target analyte.

Table 1: Predicted High-Resolution Mass-to-Charge Ratios (m/z) for Mannosyl-1beta-phosphomycoketide C32 Adducts

Adduct Ion Molecular Formula Predicted m/z
[M+H]⁺ C₃₈H₇₈O₉P⁺ 709.5378
[M+Na]⁺ C₃₈H₇₇O₉PNa⁺ 731.5197
[M+NH₄]⁺ C₃₈H₈₁O₉PN⁺ 726.5643
[M-H]⁻ C₃₈H₇₆O₉P⁻ 707.5232

Data sourced from PubChem CID 11520518. nih.gov

Tandem mass spectrometry (MS/MS) is employed to structurally characterize MPM C32 by fragmenting the precursor ion into smaller, diagnostic product ions. Collision-Induced Dissociation (CID) is a commonly used fragmentation technique where the selected precursor ion is accelerated and collided with an inert gas. The resulting collision transfers internal energy, leading to the cleavage of specific chemical bonds.

For a complex glycolipid like MPM C32, CID-MS analysis yields a characteristic fragmentation pattern that reveals key structural motifs:

Neutral Loss of the Mannose Headgroup: A common fragmentation pathway involves the cleavage of the glycosidic bond, resulting in the loss of the mannose residue.

Phosphate (B84403) Bond Cleavage: The phosphate ester linkage is another labile site, and its cleavage provides information about the connection between the sugar and the lipid tail.

Fragmentation of the Lipid Chain: The C32 mycoketide chain can undergo fragmentation, yielding ions that help to confirm the structure of the lipid portion.

This fragmentation data, combined with the accurate mass of the precursor ion, provides definitive structural confirmation.

Lipidomic profiling using LC-MS allows for the detection and relative quantification of MPM C32 within complex biological matrices. acs.org In such studies, MPM C32 is identified based on its accurate mass and chromatographic retention time. The intensity or area of the corresponding peak in the mass chromatogram is proportional to its abundance in the sample. acs.org

This quantitative approach has been used to monitor changes in the levels of mycobacterial lipids under different conditions. For instance, studies have observed increased levels of MPM C32 in lymph fluid during DSS-induced inflammation, highlighting its potential as a biomarker for bacterial presence and host immune response. While absolute quantification requires stable isotope-labeled internal standards, relative quantification provides valuable insights into the modulation of this specific lipid in biological processes.

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural and stereochemical elucidation of complex molecules like MPM C32. It provides detailed information about the chemical environment and spatial arrangement of atoms within the molecule.

The lipid portion of MPM C32 is a C32-mycoketide, which features a long oligoisoprenoid-like chain with five chiral methyl branches. nih.govnih.gov ¹H-NMR spectroscopy is essential for analyzing these methyl groups. The precise chemical shift of the protons on each methyl group is highly dependent on its local electronic environment and its stereochemical relationship (i.e., syn or anti) to adjacent stereocenters.

In the total synthesis of the mycoketide lipid chain, ¹H-NMR is used to confirm the successful installation of these methyl groups and to assess the stereopurity of the product. rug.nl By comparing the observed spectra to those of known stereoisomers or to spectra predicted through computational methods, the relative stereochemistry of the five methyl-branched centers can be determined. rug.nl

While 1D NMR provides information on individual atoms, two-dimensional (2D) NMR experiments are required to piece together the complete molecular structure and confirm its three-dimensional arrangement.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects through-space correlations between protons that are in close proximity, typically within 5 Å. NOESY is crucial for determining stereochemistry. For MPM C32, key NOE correlations, such as those between the anomeric proton of mannose and the lipid chain, are used to definitively establish the β-configuration of the glycosidic linkage. nih.gov It is also instrumental in confirming the relative stereochemistry of the methyl branches along the aliphatic chain. rug.nl

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with its directly attached carbon atom, providing an unambiguous assignment of the ¹³C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons that are two or three bonds away, which is vital for connecting different structural fragments, such as linking the mannose ring to the phosphate group and the phosphate to the lipid tail.

Together, these advanced NMR techniques provide the definitive and detailed structural proof required to fully characterize the complex architecture of this compound.

Chromatographic Separation Techniques (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification and analysis of mycobacterial lipids, offering high resolution and sensitivity. umn.edunih.gov Specifically, reversed-phase (RP) HPLC is well-suited for the separation of a broad range of lipid classes, from the highly polar to the nonpolar, making it an ideal choice for analyzing extracts containing diverse species like this compound. nih.govunl.edu

Recent advancements have led to the development of rapid ultra-high-performance liquid chromatography (UHPLC) methods coupled with high-resolution mass spectrometry (HRMS) for comprehensive lipid profiling of mycobacteria. nih.govunl.edu These methods often utilize C18 columns with a charged surface, which enhances the separation of various lipid classes within a short analysis time. nih.govunl.edu The separation is typically achieved using a gradient elution system involving a mixture of aqueous and organic mobile phases.

A typical RP-UHPLC method for the analysis of the mycobacterial lipidome, which would be applicable for the separation of this compound, is detailed in the table below. This method allows for the separation of complex lipid mixtures, enabling the isolation and subsequent characterization of individual components.

Table 1: Illustrative RP-UHPLC Parameters for the Separation of Mycobacterial Lipids

Parameter Value
Column Charged Surface Hybrid C18 (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate, pH 6.2, with 0.1% Formic Acid in Water
Mobile Phase B 10 mM Ammonium Formate, pH 6.2, with 0.1% Formic Acid in Isopropanol/Acetonitrile (90:10, v/v)
Flow Rate 0.3 mL/min
Column Temperature 55 °C
Injection Volume 2 µL

| Gradient | 0-2 min: 40% B; 2-2.5 min: 43% B; 2.5-12 min: 99% B; 12-14 min: 40% B |

This table is based on a published method for the rapid identification of mycobacterial lipids and serves as a representative example. nih.gov

Spectroscopic Methods for Conformational Analysis

The three-dimensional structure and conformational dynamics of this compound are critical to its biological function. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD), are powerful tools for elucidating these structural features in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed atomic-level information on the structure and conformation of molecules. nih.gov For complex glycolipids like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed. Due to the complexity of the spectra, derivatization, such as acetylation of hydroxyl groups, is often performed to improve signal resolution and facilitate analysis.

Key NMR parameters for conformational analysis include:

Chemical Shifts (δ): The precise chemical shifts of protons (¹H) and carbons (¹³C) are sensitive to their local electronic environment and, therefore, to the molecule's conformation.

Coupling Constants (J): Three-bond scalar couplings (³J), particularly those across the glycosidic linkage (e.g., ³JH,H and ³JC,H), provide information about dihedral angles and thus the relative orientation of the mannose and lipid moieties. nih.gov

Nuclear Overhauser Effect (NOE): Through-space correlations observed in NOESY experiments reveal protons that are in close proximity, providing crucial distance restraints for constructing a 3D model of the molecule.

Table 2: Representative NMR Data for a Peracetylated Mycobacterial Arabinoglycerolipid

Position δ ¹H (ppm) δ ¹³C (ppm)
Arabinose
1 5.15 (d, 1.5) 104.5
2 5.25 (dd, 3.5, 1.5) 81.0
3 5.40 (dd, 6.0, 3.5) 78.5
4 4.20 (m) 83.0
5a 4.30 (dd, 12.0, 3.0) 62.5
5b 4.10 (dd, 12.0, 5.0)
Glycerol
1a 4.05 (dd, 11.0, 4.5) 69.0
1b 3.85 (dd, 11.0, 6.0)
2 5.30 (m) 70.0
3a 4.40 (dd, 12.0, 3.5) 63.5

This table is adapted from published data for a different mycobacterial glycolipid and is for illustrative purposes only. Values in parentheses for ¹H are coupling constants (J) in Hz.

Circular Dichroism (CD) Spectroscopy

Molecular Recognition and Processing of Mannosyl 1beta Phosphomycoketide C32

Molecular Basis of CD1c Binding and Presentation

The presentation of lipid antigens by CD1 molecules is a critical process for immune surveillance. The crystal structure of CD1c in complex with MPM C32 reveals a highly specialized binding mechanism. nih.govresearchgate.net CD1c possesses a deep antigen-binding cleft with distinct pockets that accommodate the different parts of the lipid antigen. nih.govresearchgate.net

The C32 mycoketide portion of MPM, a long lipid chain characterized by five methyl branches in a specific stereochemical arrangement (all-S configuration), is crucial for its interaction with CD1c. nih.govpnas.org Structural studies show that this methylated alkyl chain is accommodated exclusively within the A' pocket of the CD1c binding groove. nih.govresearchgate.netpnas.org The polyketide backbone of the lipid descends into the A' pocket in a spiral fashion. uu.nl This orientation positions the methyl branches on the outer surface of the spiral, allowing them to make extensive hydrophobic contacts with the nonpolar surface of the A' pocket. pnas.org This precise fit demonstrates that the methylated mycoketide tail is a key molecular pattern for CD1c binding. pnas.orgnih.gov The binding is further facilitated by a unique exit portal located under the α1 helix of the CD1c protein. nih.govosti.gov

While the lipid chain is buried within the CD1c groove, the polar headgroup of the antigen plays a critical role in the complex. In the case of MPM binding to CD1c, the mannose-phosphate headgroup extends out of the ligand-binding groove. pnas.orgnih.gov This orientation makes the mannosyl moiety accessible for potential recognition by the T-cell receptor (TCR). pnas.orgnih.gov The phosphate (B84403) group itself is solvated by ordered water molecules within the binding groove, contributing to the stability of the interaction. nih.gov

The specific branching pattern of the mycoketide lipid is not merely an incidental feature but an absolute requirement for CD1c binding and presentation. nih.govbirmingham.ac.uk The methyl branches, which are synthesized by the polyketide synthase 12 (pks12) enzyme in M. tuberculosis, serve as a molecular signature. pnas.orgnih.gov These branches are essential for anchoring the lipid within the A' pocket of CD1c. pnas.org The downward clockwise spiral of the lipid backbone specifically positions these methyl groups to maximize hydrophobic interactions with the A' pocket, ensuring a stable and specific complex. pnas.org This structural requirement highlights how CD1c is tuned to recognize the unique lipid chemistry of mycobacteria.

Intracellular Processing Pathways

Antigen-presenting cells (APCs), such as dendritic cells and B cells, can modify lipid antigens before presenting them. pnas.orgnih.gov This processing can generate new epitopes (neoepitopes) that are then recognized by T cells.

Evidence suggests that once inside the APC, MPM C32 can undergo enzymatic processing. pnas.orguu.nl This key step involves the hydrolysis, or cleavage, of the mannose sugar from the phosphomycoketide backbone. pnas.orguu.nl This indicates that APCs have the necessary enzymatic machinery to act on mycobacterial glycolipids, modifying them to generate different antigenic forms. nih.govbirmingham.ac.uk

The enzymatic removal of the mannose moiety results in the formation of a deglycosylated lipid, C32 phosphomycoketide (PM). uu.nlnih.govbirmingham.ac.uk This sugar-free phosphate anion is a neoepitope, representing a simplified form of the original antigen. nih.govbirmingham.ac.uk Structural analysis of CD1c in complex with PM shows that the lipid chain remains anchored in the A' pocket in a manner nearly identical to that of the parent MPM molecule. pnas.orgnih.gov However, the absence of the bulky mannose sugar allows the phosphate headgroup of PM to adopt a more extended conformation, shifting its position by approximately 6 Å compared to its location in the MPM-CD1c complex. pnas.orgnih.gov This processed antigen, PM, can then be presented by CD1c at the cell surface to activate specific T cells. nih.govbirmingham.ac.uk

Table of Mentioned Compounds

Compound Name Abbreviation Description
Mannosyl-1beta-phosphomycoketide C32 MPM C32 A glycolipid from Mycobacterium tuberculosis with a C32 methyl-branched lipid tail attached to a mannose-phosphate headgroup. It is a potent antigen presented by CD1c. nih.govnih.gov
Phosphomycoketide PM The deglycosylated form of MPM, created after enzymatic removal of the mannose sugar. It acts as a neoepitope presented by CD1c. pnas.orgnih.govbirmingham.ac.uk

Biophysical Characterization of this compound-Protein Interactions

The molecular recognition of this compound by proteins, particularly the antigen-presenting molecule CD1c, is a critical event in the immune response to Mycobacterium tuberculosis. Detailed biophysical studies have been instrumental in elucidating the structural basis and nature of this interaction.

Detailed Research Findings

The cornerstone of our understanding of how this compound is presented to the immune system comes from high-resolution X-ray crystallography. Research by Scharf et al. provided the 2.5 Å crystal structure of human CD1c in complex with a closely related mycobacterial lipid, mannosyl-β1-phosphomycoketide (MPM). nih.govnih.govosti.gov This structural data revealed the intricate details of how the CD1c protein accommodates the lipid antigen.

The CD1c molecule features a ligand-binding groove composed of two main pockets, designated A' and F'. nih.gov In the crystal structure, the long, methylated alkyl chain of MPM is exclusively situated within the A' pocket. nih.govnih.gov A unique feature of the CD1c protein is an exit portal located beneath the α1 helix, which facilitates the positioning of the lipid's alkyl chain. nih.gov The phosphomannose headgroup of the lipid remains exposed at the surface of the binding groove, making it accessible for recognition by T-cell receptors (TCRs). nih.gov

The interaction between the lipid and the CD1c protein is stabilized by a series of hydrogen bonds and extensive hydrophobic contacts. The mannose headgroup, in particular, is solvated by two ordered water molecules, which in turn form hydrogen bonds with the CD1c protein. nih.gov

While direct quantitative binding data from techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for the this compound and CD1c interaction are not extensively detailed in the primary literature, the stability of the complex is strongly supported by functional assays and structural data. For instance, the formation of stable CD1c-mycobacterial lipid complexes is a prerequisite for the subsequent binding of TCRs, an interaction that has been characterized by SPR. nih.gov Studies have demonstrated bona fide interactions between TCRs and CD1c-mycoketide complexes, with affinities reported to be in the high to moderate range. nih.gov This indirectly confirms the stable association of the lipid antigen with CD1c.

Furthermore, isoelectric focusing (IEF) shift assays have been used to demonstrate the binding of mycoketides to CD1c, where the formation of the complex results in a reproducible, albeit small, shift in the isoelectric point of the protein. nih.gov This provides further evidence of a direct and stable interaction.

The table below summarizes the key structural features of the CD1c-MPM complex as determined by X-ray crystallography.

Structural FeatureDescriptionReference
Protein Human CD1c nih.govnih.gov
Ligand Mannosyl-β1-phosphomycoketide (MPM) nih.govnih.gov
Resolution 2.5 Å nih.govnih.gov
Binding Pockets A' and F' grooves nih.gov
Alkyl Chain Accommodation Exclusively within the A' pocket nih.govnih.gov
Headgroup Position Exposed at the surface for TCR recognition nih.gov
Key Interactions Hydrogen bonds and hydrophobic contacts nih.gov
Unique Feature Exit portal under the α1 helix nih.gov

Future Directions and Research Perspectives for Mannosyl 1beta Phosphomycoketide C32

Unraveling Undiscovered Biosynthetic Enzymes and Regulatory Networks

The biosynthesis of the C32-mycoketide lipid portion of C32-MPM, with its characteristic saturated oligoisoprenoid chain and five chiral methyl branches, likely involves a suite of specialized enzymes yet to be fully characterized. nih.gov The regulation of methyl-branched lipid biosynthesis is known to be complex. nih.gov Key transcription factors such as PhoP are known to modulate the production of other complex lipids like sulfolipids (SL) and diacyltrehaloses (DAT), suggesting a potential role in the regulation of C32-MPM as well. nih.gov The intricate network model of M. tuberculosis reveals a direct link between the hypoxic response, lipid catabolism, and the anabolism of cell wall lipids, indicating that the synthesis of C32-MPM could be influenced by environmental cues within the host. nih.govnih.gov

Future investigations will likely focus on identifying and characterizing the specific polyketide synthases (PKS), methyltransferases, and reductases responsible for assembling the C32-mycoketide backbone. The discovery of novel enzymes is not unprecedented in the study of microbial biosynthetic pathways. researchgate.net Furthermore, unraveling the dedicated regulatory networks, including specific transcription factors and their corresponding effector molecules that sense cellular or environmental signals to modulate C32-MPM production, is a critical area of future exploration. Understanding how M. tuberculosis coordinates the expression of the genes involved in C32-MPM biosynthesis will be key to deciphering its role in the bacterium's lifecycle. nih.govnih.gov

Advancements in Stereoselective Chemical Synthesis

The precise stereochemical structure of C32-MPM is critical for its biological activity. The total synthesis of this complex glycolipid presents significant challenges, particularly in controlling the multiple stereocenters of the mycoketide chain. nih.govnih.gov Recent breakthroughs have established highly stereocontrolled synthetic routes, providing access to pure C32-MPM for immunological studies. nih.gov

One successful approach utilized a Julia-Kocienski olefination followed by diimide reduction to assemble the oligoisoprenoid chain with high stereopurity (>96%). nih.gov This method impressively derived all the necessary chirality from a single commercially available starting material, methyl (2S)-3-hydroxy-2-methylpropionate. nih.gov Another pioneering total synthesis employed asymmetric catalytic conjugate addition protocols to create chiral building blocks, which were then coupled using a Julia-Kocienski sequence. nih.gov This strategy offers a convergent and flexible method for constructing saturated oligoisoprenoid chains of varying lengths and stereochemistries. nih.gov

Future advancements in this field will likely focus on improving the efficiency and scalability of these synthetic routes. The development of new catalytic methods that can further enhance stereocontrol and reduce the number of synthetic steps is a key objective. Such improvements would not only facilitate the synthesis of C32-MPM but also be applicable to a broader range of complex, chiral natural products. nih.gov The ability to generate a panel of stereoisomers of C32-MPM will be invaluable for dissecting the structure-activity relationships that govern its recognition by the immune system. nih.gov

Development of Novel Analytical Probes and Tools

A deeper understanding of the biological function of C32-MPM necessitates the development of sophisticated analytical probes and tools to track its localization, transport, and interactions within the bacterial cell and in the context of the host. While general analytical techniques for mycobacterial lipids, such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, are well-established, there is a need for tools with greater specificity and in-situ capabilities. nih.govnih.gov

The design and synthesis of chemical probes for C32-MPM represents a significant future direction. nih.gov These probes could incorporate reporter tags, such as fluorescent dyes or affinity labels, allowing for the visualization of C32-MPM trafficking and its colocalization with specific cellular components. Photo-crosslinkable probes could be employed to identify binding partners of C32-MPM, shedding light on the proteins involved in its transport and presentation. The development of such tools is crucial for moving beyond static measurements to a dynamic understanding of the molecule's role in cellular processes. nih.govchemicalprobes.org

Furthermore, advancements in high-resolution mass spectrometry and multi-dimensional separation techniques will continue to enhance the detection and characterization of C32-MPM and its metabolic intermediates from complex biological samples. nih.govnih.gov The creation of specialized databases and analytical workflows tailored to mycobacterial glycolipids will also be instrumental in streamlining these analyses. nih.gov

Deeper Exploration of Molecular Mechanisms in Host-Pathogen Interplay

C32-MPM is a potent antigen that activates T-cells through its presentation by the CD1c protein, a key player in the presentation of lipid antigens to the immune system. nih.gov This interaction places C32-MPM at the forefront of the host-pathogen interplay during M. tuberculosis infection. A deeper exploration of the molecular mechanisms governing this interaction is a critical area for future research.

The activation of T-cells is a multi-step process involving the T-cell receptor (TCR) and various co-stimulatory molecules. immunology.orgumich.educlinicalgate.com Future studies will aim to elucidate the precise molecular details of the ternary complex formed between C32-MPM, CD1c, and the responding T-cell receptor. High-resolution structural studies, such as X-ray crystallography or cryo-electron microscopy, could provide invaluable insights into the binding interface and the conformational changes that trigger T-cell activation.

Understanding the downstream signaling pathways initiated by C32-MPM recognition is also crucial. Investigating the specific cytokine profiles and functional responses of T-cells activated by C32-MPM will help to define its role in shaping the adaptive immune response to M. tuberculosis. nih.govnih.gov Moreover, exploring the heterogeneity of the host response at the single-cell level could reveal distinct subsets of T-cells that respond to C32-MPM and their specific contributions to either bacterial clearance or pathology. nih.gov Ultimately, a comprehensive understanding of how C32-MPM modulates the host immune system could pave the way for novel therapeutic or diagnostic strategies for tuberculosis. nih.gov

Q & A

What frameworks are recommended for formulating hypothesis-driven research questions on Mannosyl-1β-phosphomycoketide C32?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:
  • Hypothesis : "Mannosyl-1β-phosphomycoketide C32’s acyl chain length determines CD1b-mediated T-cell activation."
  • Design : Compare synthetic analogs in antigen-presentation assays using human dendritic cells .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.